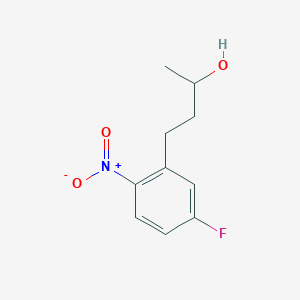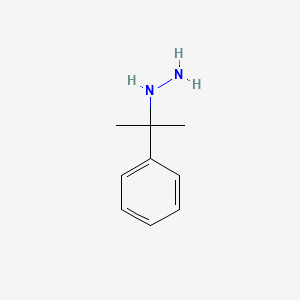
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. This class is known for its diverse applications in synthetic organic chemistry and pharmaceuticals. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents and specific applications:
Linezolid: Known for its use as an antibacterial agent, particularly against Gram-positive bacteria.
Tedizolid: Another antibacterial agent with improved efficacy and tolerability compared to linezolid.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H8F3NO3 |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
4-[2-(trifluoromethoxy)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)7-5-16-9(15)14-7/h1-4,7H,5H2,(H,14,15) |
InChI-Schlüssel |
QRHHNFWXEDYNLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


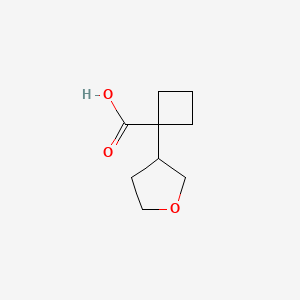
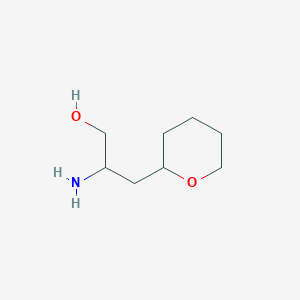
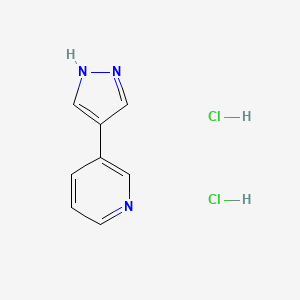
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
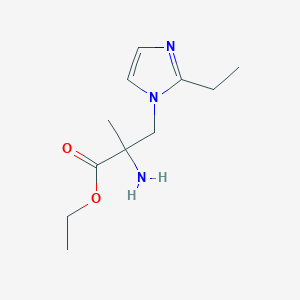

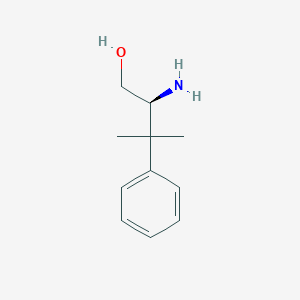

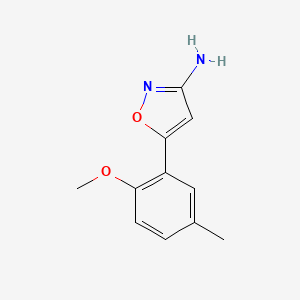

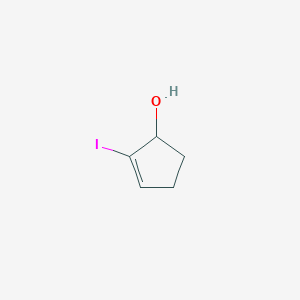
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
